molecular formula C19H16N2O5 B3898086 (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid

(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid

Cat. No. B3898086
M. Wt: 352.3 g/mol
InChI Key: FBYGZYMPZACIFA-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). It is a small molecule drug that has been studied extensively for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid works by selectively inhibiting JAK3, which is a key enzyme involved in the signaling pathways of cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways, which leads to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. In addition, this compound has also been shown to reduce the activation of T cells and B cells, which are key players in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid is its selectivity for JAK3, which reduces the likelihood of off-target effects. In addition, this compound has been shown to be effective in reducing the signs and symptoms of autoimmune diseases, making it a promising therapeutic agent. However, one of the limitations of this compound is its potential for immunosuppression, which can increase the risk of infections.

Future Directions

There are several future directions for the research and development of (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid. One direction is to investigate its potential use in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination with other immunomodulatory agents, such as monoclonal antibodies. Additionally, there is a need for further research to better understand the long-term safety and efficacy of this compound.

Scientific Research Applications

(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. It has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, this compound has also been studied for its potential use in preventing organ transplant rejection and treating lymphomas.

properties

IUPAC Name

2-[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-25-16-8-4-15(5-9-16)21-19(24)14(11-20)10-13-2-6-17(7-3-13)26-12-18(22)23/h2-10H,12H2,1H3,(H,21,24)(H,22,23)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYGZYMPZACIFA-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid
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(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid
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(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid
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(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid
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(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid

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